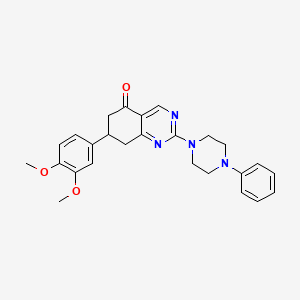![molecular formula C23H25N5O6S B15022528 N-[2-(Benzylsulfanyl)-1-(N'-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B15022528.png)
N-[2-(Benzylsulfanyl)-1-(N'-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide is a complex organic compound with a unique structure that includes benzylsulfanyl, cyclohexylidenehydrazinecarbonyl, and dinitrobenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl.
Cyclohexylidenehydrazinecarbonyl Formation: Cyclohexanone is reacted with hydrazine hydrate to form cyclohexylidenehydrazine.
Coupling Reaction: The benzylsulfanyl intermediate is then coupled with the cyclohexylidenehydrazinecarbonyl intermediate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Benzylsulfanyl-2,2,2-trichloro-ethyl)-benzamide
- N-{3-(Benzylsulfanyl)-1-[(2E)-2-(2-hexanylidene)hydrazino]-1-oxo-2-propanyl}-3,5-dinitrobenzamide
Uniqueness
N-[2-(Benzylsulfanyl)-1-(N’-cyclohexylidenehydrazinecarbonyl)ethyl]-3,5-dinitrobenzamide is unique due to its combination of benzylsulfanyl, cyclohexylidenehydrazinecarbonyl, and dinitrobenzamide groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C23H25N5O6S |
|---|---|
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
N-[3-benzylsulfanyl-1-(2-cyclohexylidenehydrazinyl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C23H25N5O6S/c29-22(17-11-19(27(31)32)13-20(12-17)28(33)34)24-21(15-35-14-16-7-3-1-4-8-16)23(30)26-25-18-9-5-2-6-10-18/h1,3-4,7-8,11-13,21H,2,5-6,9-10,14-15H2,(H,24,29)(H,26,30) |
Clave InChI |
KDRAJQAEVNNWSF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NNC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B15022450.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B15022455.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B15022462.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B15022468.png)
![3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-[2-(4-methoxy-phenyl)-ethyl]-propionamide](/img/structure/B15022473.png)
![8-(1,3-Benzodioxol-5-ylmethylamino)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15022474.png)

![1-(4-Bromophenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B15022498.png)
![7-(4-methoxybenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15022502.png)
![Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate](/img/structure/B15022505.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B15022520.png)
![3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15022534.png)
![3,5-dichloro-2-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15022544.png)
![4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15022545.png)
